Cas no 2227879-58-3 ((2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine)

(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine is a chiral amine derivative featuring a 1,2,4-triazole moiety, which imparts unique reactivity and potential biological activity. The compound's stereospecific (S)-configuration ensures precise interactions in asymmetric synthesis or pharmacological applications. The ethyl-substituted triazole group enhances stability and modulates electronic properties, making it suitable for use as an intermediate in medicinal chemistry or agrochemical development. Its amine functionality allows for further derivatization, enabling the synthesis of more complex molecules. The structural balance between lipophilicity and polarity contributes to favorable solubility and bioavailability profiles, supporting its utility in drug discovery and fine chemical synthesis.
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine structure
2227879-58-3 structure
Product name:(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
CAS No:2227879-58-3
MF:C8H16N4
Molecular Weight:168.239440917969
CID:5937442
PubChem ID:165852476

(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
    • 2227879-58-3
    • EN300-1780442
    • インチ: 1S/C8H16N4/c1-3-12-8(10-6-11-12)5-4-7(2)9/h6-7H,3-5,9H2,1-2H3/t7-/m0/s1
    • InChIKey: UBAVWHQUTFJRCC-ZETCQYMHSA-N
    • SMILES: N1(CC)C(CC[C@H](C)N)=NC=N1

計算された属性

  • 精确分子量: 168.137496527g/mol
  • 同位素质量: 168.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 128
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 56.7Ų

(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1780442-1.0g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
1g
$2101.0 2023-05-27
Enamine
EN300-1780442-5.0g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
5g
$6092.0 2023-05-27
Enamine
EN300-1780442-0.5g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
0.5g
$2017.0 2023-09-20
Enamine
EN300-1780442-10g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
10g
$9032.0 2023-09-20
Enamine
EN300-1780442-10.0g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
10g
$9032.0 2023-05-27
Enamine
EN300-1780442-0.05g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
0.05g
$1764.0 2023-09-20
Enamine
EN300-1780442-0.25g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
0.25g
$1933.0 2023-09-20
Enamine
EN300-1780442-2.5g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
2.5g
$4117.0 2023-09-20
Enamine
EN300-1780442-1g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
1g
$2101.0 2023-09-20
Enamine
EN300-1780442-0.1g
(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine
2227879-58-3
0.1g
$1849.0 2023-09-20

(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine 関連文献

(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amineに関する追加情報

Comprehensive Overview of (2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine (CAS No. 2227879-58-3)

(2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine, identified by its CAS number 2227879-58-3, is a chiral amine derivative featuring a 1,2,4-triazole moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. The presence of the 1-ethyl-1H-1,2,4-triazol-5-yl group enhances its versatility in drug design, particularly in targeting enzymes and receptors involved in metabolic pathways.

Recent studies highlight the growing interest in triazole-containing compounds, driven by their broad-spectrum applications in medicinal chemistry. Researchers are particularly focused on optimizing the stereochemistry of such molecules, as the (2S)-configuration in this compound may influence its binding affinity and selectivity. This aligns with current trends in precision medicine, where chiral specificity plays a pivotal role in reducing off-target effects and improving therapeutic outcomes.

The synthesis of CAS 2227879-58-3 typically involves multi-step organic reactions, including N-alkylation and asymmetric reduction techniques. Advanced analytical methods such as HPLC and NMR spectroscopy are employed to confirm its purity and stereochemical integrity. These methodologies are critical for ensuring reproducibility in industrial-scale production, a topic frequently searched by professionals in process chemistry forums.

From a commercial perspective, the demand for specialty amines like this compound is rising, particularly in the development of next-generation therapeutics. Its potential as a building block for kinase inhibitors or GPCR modulators is under active investigation, reflecting the pharmaceutical industry's shift toward targeted therapies. Notably, patent databases reveal increasing filings related to its structural analogs, signaling its relevance in intellectual property landscapes.

Environmental and regulatory considerations are also paramount. While not classified as hazardous, the compound's biodegradability and ecotoxicological profile are being evaluated to meet green chemistry standards. This resonates with the global push for sustainable synthesis practices, a hot topic in academic and industrial circles alike.

In conclusion, (2S)-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-2-amine represents a compelling case study in modern chemical innovation. Its intersection with drug discovery, stereoselective synthesis, and molecular design positions it as a valuable subject for ongoing research. As the scientific community continues to explore its applications, this compound is poised to contribute meaningfully to advancements in life sciences and material engineering.

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